molecular formula C14H15N3O3S2 B12456301 N-(3,5-dimethoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide

N-(3,5-dimethoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B12456301
M. Wt: 337.4 g/mol
InChI Key: UZEHYNZGYPOEDC-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a thiophenylcarbonyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hydrazinecarbothioamide moiety: This can be achieved by reacting hydrazine with carbon disulfide under basic conditions to form hydrazinecarbothioamide.

    Introduction of the thiophen-2-ylcarbonyl group: This step involves the acylation of the hydrazinecarbothioamide with thiophene-2-carbonyl chloride in the presence of a base such as pyridine.

    Attachment of the 3,5-dimethoxyphenyl group: The final step includes the coupling of the intermediate product with 3,5-dimethoxybenzoyl chloride under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

N-(3,5-dimethoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:

    N-(3,5-dimethoxyphenyl)-2-(furan-2-ylcarbonyl)hydrazinecarbothioamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(3,5-dimethoxyphenyl)-2-(pyridin-2-ylcarbonyl)hydrazinecarbothioamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Properties

Molecular Formula

C14H15N3O3S2

Molecular Weight

337.4 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(thiophene-2-carbonylamino)thiourea

InChI

InChI=1S/C14H15N3O3S2/c1-19-10-6-9(7-11(8-10)20-2)15-14(21)17-16-13(18)12-4-3-5-22-12/h3-8H,1-2H3,(H,16,18)(H2,15,17,21)

InChI Key

UZEHYNZGYPOEDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NNC(=O)C2=CC=CS2)OC

Origin of Product

United States

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